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Compound of Interest

Compound Name:

1-(4-

Methoxyphenyl)cyclohexanecarbo

nitrile

Cat. No.: B1294533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile, a compound of interest in organic synthesis and

medicinal chemistry. Due to the limited availability of direct experimental spectra in public

literature, this document presents a combination of predicted data, analysis of characteristic

functional group frequencies from analogous structures, and detailed, standardized

experimental protocols for obtaining such data.

Molecular Structure and Key Features
1-(4-Methoxyphenyl)cyclohexanecarbonitrile possesses a distinct molecular architecture

comprising a cyclohexyl ring, a nitrile group, and a para-substituted methoxyphenyl group.

These features give rise to characteristic signals in various spectroscopic analyses.

Caption: Key functional groups in 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.5 d 2H Ar-H (ortho to C-CN)

~ 6.8 - 7.0 d 2H Ar-H (ortho to OCH₃)

~ 3.8 s 3H OCH₃

~ 1.5 - 2.2 m 10H Cyclohexyl-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 158 - 160 Ar-C (C-OCH₃)

~ 130 - 135 Ar-C (quaternary)

~ 125 - 128 Ar-CH (ortho to C-CN)

~ 118 - 122 C≡N

~ 113 - 115 Ar-CH (ortho to OCH₃)

~ 55 OCH₃

~ 40 - 45 Cyclohexyl C-CN (quaternary)

~ 25 - 35 Cyclohexyl CH₂

~ 20 - 25 Cyclohexyl CH₂

Note: Predicted chemical shifts are based on the analysis of similar structures and standard

chemical shift tables. Actual experimental values may vary.

Infrared (IR) Spectroscopy
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Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3000 - 2850 Medium-Strong
C-H stretch (aliphatic and

aromatic)

~ 2240 - 2220 Sharp, Medium C≡N stretch (nitrile)[1]

~ 1610, 1510 Strong C=C stretch (aromatic ring)

~ 1250 Strong C-O stretch (aryl ether)

~ 830 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

Adduct Predicted m/z

[M]⁺ 215.13

[M+H]⁺ 216.14

[M+Na]⁺ 238.12

Data sourced from PubChem predictions.[2] The fragmentation pattern in Electron Ionization

(EI) MS is expected to involve the loss of the nitrile group and fragmentation of the cyclohexyl

ring.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

solid organic compound such as 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a

deuterated solvent and analyzing it in an NMR spectrometer.[3][4]

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) followed by a Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the signals to determine the relative number of protons.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

This typically involves a larger number of scans than ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and

a relaxation delay of 2-5 seconds.

Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality

IR spectrum.[5][6][7]

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the

mortar and mix thoroughly with the sample.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.
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The spectrum is usually displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile

organic molecules.[8][9][10]

Sample Introduction:

For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection

into a gas chromatograph (GC-MS) can be used.

If using a direct insertion probe, a small amount of the sample is placed on the probe tip.

Ionization:

The sample is introduced into the ion source, which is under high vacuum.

The sample is vaporized by heating.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV).[10] This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the molecular structure and its expected spectroscopic signals.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.
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Structure-Spectra Correlation
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Caption: Correlation between the molecular structure and its expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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